Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(naphthalen-1-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale manufacturing. This includes controlling temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate .
- Methyl 4-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxylate .
Uniqueness
Methyl 4-(2-(naphthalen-1-yloxy)acetamido)benzoate stands out due to its unique naphthalen-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4/c1-24-20(23)15-9-11-16(12-10-15)21-19(22)13-25-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,22) |
InChI Key |
XPOQWSZENIVAIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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